molecular formula C18H18F2N4O3S B2928961 N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide CAS No. 398996-31-1

N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide

Cat. No. B2928961
M. Wt: 408.42
InChI Key: UBZJJMQGGMRRJF-UHFFFAOYSA-N
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Description

“N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide” is a chemical compound with the molecular formula C18H18F2N4O3S . It has an average mass of 408.422 Da and a mono-isotopic mass of 408.106781 Da .

Scientific Research Applications

Antimicrobial and Antiviral Properties

Research on compounds structurally related to N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide has shown promising antimicrobial and antiviral activities. For instance, urea and thiourea derivatives of piperazine, when doped with Febuxostat, demonstrated significant antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial effects. Specifically, 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea exhibited notable antiviral properties, while also showing potent antimicrobial activity (Reddy et al., 2013).

Antimicrobial Activity and Synthesis Approaches

The synthesis and evaluation of antimicrobial activity have been central to research involving carbothioamide compounds. Another study focused on the preparation and antimicrobial activity evaluation of triheterocyclic azoles, which included carbothioamides. These compounds, especially those incorporating piperazine, were found to be active against various microorganisms, indicating their potential in developing antimicrobial agents (Demirci et al., 2013).

Hypoglycemic and Antimicrobial Applications

The exploration of N-(1-adamantyl)carbothioamide derivatives highlighted their dual functionality, showing significant antimicrobial activity against various bacterial strains and yeast-like fungus Candida albicans. Moreover, some compounds within this category demonstrated oral hypoglycemic activity in diabetic rats, suggesting their potential in managing diabetes along with antimicrobial properties (Al-Abdullah et al., 2015).

Electrochemical and Spectroscopic Characterization

The electrochemical behavior and spectroscopic characterization of piperazinic compounds, including those with nitrophenyl and difluoromethoxyphenyl groups, have been studied to understand their redox processes. Such investigations contribute to the broader understanding of the chemical properties of similar compounds and their potential applications in various scientific domains (Parveen et al., 2015).

Synthesis Improvements and Antifungal Agents

Improving the synthesis processes of related compounds has been a focus to enhance their efficacy and yield. For example, the synthetic process of certain piperazine-1-carboxylic derivatives, which serve as key intermediates for triazole antifungal agents, has been optimized to increase overall yields, indicating the relevance of these compounds in developing antifungal medications (Zhen-yuan, 2006).

properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O3S/c19-17(20)27-16-7-1-13(2-8-16)21-18(28)23-11-9-22(10-12-23)14-3-5-15(6-4-14)24(25)26/h1-8,17H,9-12H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZJJMQGGMRRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide

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